Cas no 67695-79-8 (1H-Isoindole-1,3(2H)-dione, 2-[(4-methylbenzoyl)oxy]-)

1H-Isoindole-1,3(2H)-dione, 2-[(4-methylbenzoyl)oxy]- is a specialized organic compound featuring a phthalimide core functionalized with a 4-methylbenzoyloxy group. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The presence of the ester-linked 4-methylbenzoyl moiety enhances its utility in acyl transfer reactions and polymer modification processes. Its well-defined molecular architecture ensures consistent performance in controlled reactions, while its stability under standard conditions facilitates handling and storage. Researchers favor this compound for its versatility in constructing complex molecular frameworks with precision.
1H-Isoindole-1,3(2H)-dione, 2-[(4-methylbenzoyl)oxy]- structure
67695-79-8 structure
Product Name:1H-Isoindole-1,3(2H)-dione, 2-[(4-methylbenzoyl)oxy]-
CAS No:67695-79-8
MF:C16H11NO4
MW:281.262844324112
CID:1721002
PubChem ID:3104638
Update Time:2025-10-30

1H-Isoindole-1,3(2H)-dione, 2-[(4-methylbenzoyl)oxy]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Isoindole-1,3(2H)-dione, 2-[(4-methylbenzoyl)oxy]-
    • HMS1672K09
    • Oprea1_481278
    • 67695-79-8
    • SR-01000325837
    • 1,3-Dioxoisoindolin-2-yl 4-methylbenzoate
    • Oprea1_214246
    • SR-01000325837-1
    • EN300-6513737
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methylbenzoate
    • AKOS000609290
    • CS-0348270
    • SCHEMBL8778072
    • Inchi: 1S/C16H11NO4/c1-10-6-8-11(9-7-10)16(20)21-17-14(18)12-4-2-3-5-13(12)15(17)19/h2-9H,1H3
    • InChI Key: PQYOFAMZQLJULV-UHFFFAOYSA-N
    • SMILES: O(C(C1C=CC(C)=CC=1)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 281.06883
  • Monoisotopic Mass: 281.06880783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 429
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 63.7Ų

Experimental Properties

  • PSA: 63.68

1H-Isoindole-1,3(2H)-dione, 2-[(4-methylbenzoyl)oxy]- Pricemore >>

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Additional information on 1H-Isoindole-1,3(2H)-dione, 2-[(4-methylbenzoyl)oxy]-

1H-Isoindole-1,3(2H)-dione, 2-[(4-methylbenzoyl)oxy]- (CAS No. 67695-79-8)

1H-Isoindole-1,3(2H)-dione, 2-[(4-methylbenzoyl)oxy]- is a versatile organic compound with the CAS registry number 67695-79-8. This compound belongs to the class of isoindoles, which are heterocyclic aromatic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound features a isoindole core with a dione functional group and a 4-methylbenzoyloxy substituent, making it a valuable intermediate in organic synthesis.

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(4-methylbenzoyl)oxy]- typically involves multi-step reactions, often starting from simple precursors like benzaldehyde derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such isoindole derivatives. For instance, the use of transition metal catalysts like palladium or copper has significantly improved the yield and purity of this compound in laboratory settings.

One of the most notable applications of this compound is in the field of drug discovery. The isoindole dione framework is known for its ability to modulate various biological targets, including kinases and proteases. Recent studies have highlighted its potential as a lead compound for developing inhibitors against certain oncogenic pathways. For example, researchers have demonstrated that derivatives of this compound can selectively inhibit the activity of PI3K/AKT/mTOR signaling pathways, which are often dysregulated in cancer cells.

In addition to its pharmaceutical applications, 1H-Isoindole-1,3(2H)-dione, 2-[(4-methylbenzoyl)oxy]- has also found use in materials science. Its aromaticity and conjugated system make it a promising candidate for applications in organic electronics. Recent research has explored its potential as a building block for constructing advanced materials like organic semiconductors and light-emitting diodes (OLEDs). The introduction of the 4-methylbenzoyloxy group enhances its electronic properties, making it suitable for high-performance electronic devices.

The chemical stability and reactivity of this compound make it an ideal starting material for further functionalization. For instance, the dione group can undergo various transformations such as nucleophilic additions or reductions to generate derivatives with diverse functionalities. These derivatives have been explored in agrochemicals for their potential as herbicides or fungicides. Recent field trials have shown promising results in controlling plant pathogens without adverse environmental impacts.

From an environmental perspective, the synthesis and application of 1H-Isoindole-1,3(2H)-dione, 2-[(4-methylbenzoyl)oxy]- have been optimized to minimize ecological footprints. Green chemistry principles have been integrated into its production processes, reducing waste generation and energy consumption. For example, solvent-free reactions and biodegradable catalysts are now commonly employed in its large-scale synthesis.

In conclusion, 1H-Isoindole-1,3(2H)-dione, 2-[(4-methylbenzoyl)oxy]- (CAS No. 67695-79-8) stands as a testament to the ongoing advancements in organic chemistry and materials science. Its unique structure and versatile properties continue to drive innovation across multiple industries. As research progresses, this compound is expected to unlock new possibilities in drug development, electronics, and sustainable chemistry.

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